Evidence Item 1: Specific Substituent Pattern as a Key Pharmacophore for JAK Kinase Inhibition
The 5-chloro-2-difluoromethoxyphenyl moiety is explicitly claimed as a core structural component in a series of pyrazolopyrimidine compounds that are potent JAK kinase inhibitors, as detailed in patent AU2015261812B2 [1]. While the patent does not provide direct IC50 data for the aniline hydrochloride intermediate itself, it establishes the criticality of the exact substitution pattern. The 5-chloro and 2-difluoromethoxy groups on the phenyl ring are essential for the inhibitory activity against one or more JAK kinases [1]. This demonstrates that the compound is not merely a fluorinated aniline but a specific building block required for a defined biological target class. Generic analogs lacking this precise substitution are excluded from this activity space.
| Evidence Dimension | Structural Specificity for Target Engagement |
|---|---|
| Target Compound Data | 5-chloro-2-(difluoromethoxy)phenyl group is a defined structural component of active JAK inhibitors [1] |
| Comparator Or Baseline | Other difluoromethoxy aniline analogs (e.g., 2-(difluoromethoxy)aniline, 3-(difluoromethoxy)aniline) |
| Quantified Difference | Not applicable (Qualitative Structure-Activity Relationship) |
| Conditions | JAK kinase inhibition assays (claimed in patent AU2015261812B2) [1] |
Why This Matters
This evidence confirms that the compound is not a commodity but a specialized intermediate for specific drug discovery programs, making it irreplaceable for researchers following these patent pathways.
- [1] Google Patents. AU2015261812B2 - 5-chloro-2-difluoromethoxyphenyl pyrazolopyrimidine compounds which are JAK inhibitors. View Source
